molecular formula C17H16N4O2S2 B2630580 N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide CAS No. 1797146-08-7

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide

Cat. No.: B2630580
CAS No.: 1797146-08-7
M. Wt: 372.46
InChI Key: SCDJQXYREYPYGD-UHFFFAOYSA-N
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Description

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclopenta[d][1,3]thiazole derivatives, furan derivatives, and pyrimidine derivatives. The key steps in the synthesis may include:

    Formation of the cyclopenta[d][1,3]thiazole ring: This can be achieved through the cyclization of appropriate thioamide precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the cyclopenta[d][1,3]thiazole core.

    Construction of the pyrimidine ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Final assembly: The final step involves the coupling of the synthesized intermediates to form the target compound, often using amide bond formation reactions under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: Palladium catalysts for Suzuki or Heck reactions.

    Dehydrating agents: Dicyclohexylcarbodiimide (DCC) for amide bond formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s heterocyclic structure may impart interesting electronic and photophysical properties, making it useful in the development of new materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-ylmethyl}-1,3,4-thiadiazol-2-amine: This compound shares the cyclopenta[d][1,3]thiazole core but differs in the attached functional groups.

    2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-4-one: Another compound with a similar core structure but different substituents.

Uniqueness

N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S2/c1-9-13(15(22)21-17-19-10-5-3-7-12(10)25-17)16(24-2)20-14(18-9)11-6-4-8-23-11/h4,6,8H,3,5,7H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDJQXYREYPYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)NC3=NC4=C(S3)CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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